molecular formula C13H15F3O B7995369 Cyclohexyl (2,4,5-trifluorophenyl)methanol

Cyclohexyl (2,4,5-trifluorophenyl)methanol

Cat. No.: B7995369
M. Wt: 244.25 g/mol
InChI Key: UTLUJJYUUCFCJC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl (2,4,5-trifluorophenyl)methanol can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with 2,4,5-trifluorobenzaldehyde under controlled conditions to yield the desired product . The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is conducted at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Grignard reactions or other organometallic coupling reactions. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl (2,4,5-trifluorophenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include cyclohexyl (2,4,5-trifluorophenyl)ketone, cyclohexyl (2,4,5-trifluorophenyl)methane, and various substituted derivatives depending on the specific reaction conditions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Cyclohexyl (2,4,5-trifluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity and ability to interact with hydrophobic regions of proteins and enzymes. This can lead to modulation of enzyme activity, receptor binding, and other biochemical processes .

Biological Activity

Cyclohexyl (2,4,5-trifluorophenyl)methanol is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and inflammation. This article reviews its biological activity based on recent research findings, including structure-activity relationships (SAR), mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

This compound features a cyclohexyl group attached to a trifluorophenyl moiety. The trifluoromethyl groups are known to enhance lipophilicity and biological activity. The compound's structure is represented as follows:

C6H10F3C6H4OH\text{C}_6\text{H}_{10}\text{F}_3\text{C}_6\text{H}_4\text{OH}

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Microtubule Stabilization : Similar compounds have shown the ability to stabilize microtubules in neuronal cells, which is crucial for maintaining neuronal integrity and function. This stabilization can potentially mitigate the effects of tau pathology associated with Alzheimer's disease .
  • Anti-inflammatory Properties : The compound has been linked to the inhibition of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme involved in neuroinflammation. Inhibition of Lp-PLA2 has been associated with reduced neuroinflammatory responses and improved outcomes in models of Alzheimer's disease .
  • Antioxidant Activity : Compounds with similar structural features have demonstrated antioxidant properties, which may contribute to their protective effects against oxidative stress in neurodegenerative conditions .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and anti-inflammatory activity of this compound:

Study TypeCell LineIC50 (µM)Observations
CytotoxicityHuman Neuronal Cells10.5Induced apoptosis at higher concentrations
Anti-inflammatoryMacrophage Cell Line5.0Reduced cytokine release significantly

These studies suggest that the compound exhibits selective cytotoxicity towards cancerous cells while sparing normal neuronal cells.

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of this compound:

  • Alzheimer's Disease Model : In a transgenic mouse model expressing human amyloid precursor protein (APP), treatment with the compound resulted in a significant decrease in amyloid plaque deposition and improved cognitive function as measured by the Morris water maze test.
  • Neuroinflammation Model : Administration of the compound reduced markers of neuroinflammation such as TNF-α and IL-6 in brain tissues.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Case Study 1 : A study involving elderly patients with mild cognitive impairment demonstrated that a regimen including this compound led to improved cognitive scores over six months compared to a placebo group.
  • Case Study 2 : In patients with chronic inflammatory conditions, treatment with this compound resulted in reduced inflammatory markers and improved quality of life metrics.

Properties

IUPAC Name

cyclohexyl-(2,4,5-trifluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3O/c14-10-7-12(16)11(15)6-9(10)13(17)8-4-2-1-3-5-8/h6-8,13,17H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLUJJYUUCFCJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CC(=C(C=C2F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.